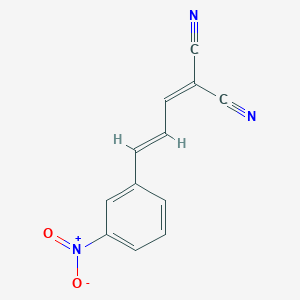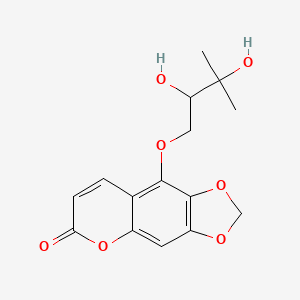
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide is a complex organic compound with the molecular formula C29H26N2O2. This compound is known for its unique structural properties, which include two benzoyl groups and two phenyl groups attached to a pentanediamide backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide typically involves the reaction of benzoyl chloride with N1,N~5~-diphenylpentanediamide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibenzoyl-N~1~,N~5~-bis(4-chlorophenyl)pentanediamide
- 2,4-Dibenzoyl-N~1~,N~5~-bis(4-methylphenyl)pentanediamide
Uniqueness
2,4-Dibenzoyl-N~1~,N~5~-diphenylpentanediamide is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
51264-61-0 |
|---|---|
Fórmula molecular |
C31H26N2O4 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
2,4-dibenzoyl-N,N'-diphenylpentanediamide |
InChI |
InChI=1S/C31H26N2O4/c34-28(22-13-5-1-6-14-22)26(30(36)32-24-17-9-3-10-18-24)21-27(29(35)23-15-7-2-8-16-23)31(37)33-25-19-11-4-12-20-25/h1-20,26-27H,21H2,(H,32,36)(H,33,37) |
Clave InChI |
LVOWHSNCTQJBIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


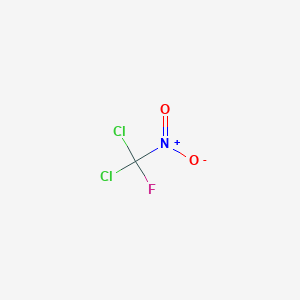
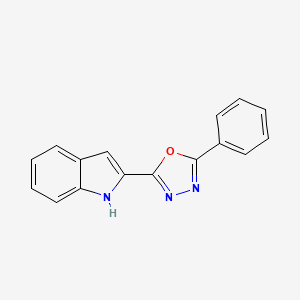
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
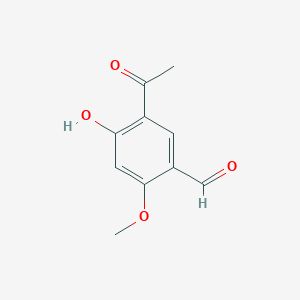
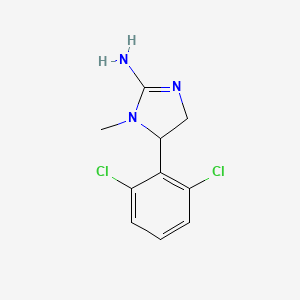
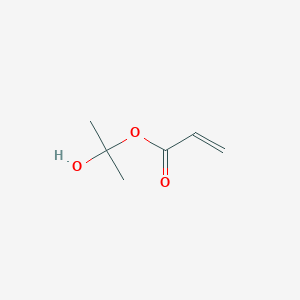
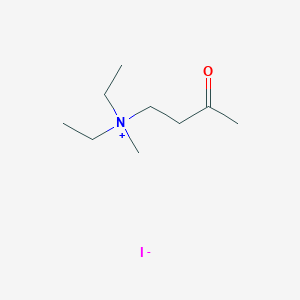



![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
